H2N-PEG6-CH2COOtBu H2N-PEG6-CH2COOtBu
Brand Name: Vulcanchem
CAS No.: 297162-50-6
VCID: VC8096756
InChI: InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN
Molecular Formula: C18H37NO8
Molecular Weight: 395.5 g/mol

H2N-PEG6-CH2COOtBu

CAS No.: 297162-50-6

Cat. No.: VC8096756

Molecular Formula: C18H37NO8

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

H2N-PEG6-CH2COOtBu - 297162-50-6

Specification

CAS No. 297162-50-6
Molecular Formula C18H37NO8
Molecular Weight 395.5 g/mol
IUPAC Name tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3
Standard InChI Key UKWWZGJYUFLISW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN
Canonical SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

H2N-PEG6-CH2COOtBu consists of three distinct moieties:

  • Amine terminus (H2N-): A primary amine group facilitates nucleophilic reactions, enabling covalent bonding with carboxylic acids, activated esters, or other electrophilic groups.

  • PEG6 spacer: A hexaethylene glycol chain ((OCH2CH2)6-\text{(OCH}_2\text{CH}_2)_6-) enhances hydrophilicity, reduces immunogenicity, and improves solubility.

  • tert-Butyl ester (COOtBu): A protecting group for carboxylic acids, which can be selectively deprotected under acidic conditions to yield a free carboxylate .

The SMILES notation for this compound is CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN\text{CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN}, reflecting its linear PEG backbone and terminal functional groups .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC18H37NO8\text{C}_{18}\text{H}_{37}\text{NO}_{8}
Molecular Weight395.48 g/mol
CAS Number297162-50-6
Purity≥95%
Storage Conditions-18°C, protected from light

Synthesis and Purification

Synthetic Pathways

The synthesis of H2N-PEG6-CH2COOtBu typically involves sequential ethoxylation and functionalization steps:

  • PEG6 Backbone Formation: Ethylene oxide monomers are polymerized under basic conditions to form a hexaethylene glycol chain.

  • Amine Termination: The hydroxyl group at one end of PEG6 is converted to an amine via mesylation followed by nucleophilic substitution with ammonia.

  • tert-Butyl Ester Introduction: A tert-butyl-protected glycine derivative is coupled to the hydroxyl terminus of PEG6 using carbodiimide-mediated esterification .

Purification Methods

  • Column Chromatography: Silica gel chromatography removes unreacted starting materials and byproducts.

  • Liquid-Liquid Extraction: Dichloromethane/water partitions isolate the product from polar impurities.

  • Lyophilization: Final purification ensures high purity (>95%) for biomedical applications .

Physicochemical Properties

Solubility and Stability

H2N-PEG6-CH2COOtBu exhibits dual solubility:

  • Hydrophilic Domains: The PEG6 spacer confers water solubility (up to 50 mg/mL at 25°C).

  • Lipophilic Domains: The tert-butyl ester enhances solubility in organic solvents like dichloromethane and dimethylformamide.

Table 2: Physicochemical Profile

PropertyValue
AppearanceColorless liquid
Boiling PointNot reported (decomposes)
LogP (Partition Coefficient)1.2 (predicted)
Refractive Index1.467 (20°C)

Applications in Biomedical Research

Bioconjugation and Drug Delivery

The amine terminus of H2N-PEG6-CH2COOtBu reacts with activated carboxylates (e.g., NHS esters) to form stable amide bonds. This property is exploited in:

  • Antibody-Drug Conjugates (ADCs): PEG spacers reduce steric hindrance between antibodies and cytotoxic payloads.

  • PEGylation of Proteins: Enhances serum half-life of therapeutic proteins like interferons .

PROTAC Development

As a PROTAC linker, H2N-PEG6-CH2COOtBu bridges E3 ubiquitin ligase ligands and target protein binders. Its PEG6 chain optimizes spatial flexibility, promoting ternary complex formation and ubiquitination .

Peptide Synthesis

The tert-butyl ester serves as a temporary protecting group for carboxylic acids during solid-phase peptide synthesis. Mild acidolysis (e.g., trifluoroacetic acid) removes the Boc group without affecting peptide bonds .

Future Perspectives

Targeted Drug Delivery

Functionalizing H2N-PEG6-CH2COOtBu with tumor-specific ligands (e.g., folate) could enhance chemotherapy selectivity.

Improved Synthetic Protocols

Developing catalytic methods for PEG chain elongation may reduce reliance on toxic reagents like thionyl chloride.

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